molecular formula C13H24O3 B113815 (Oxiran-2-yl)methyl decanoate CAS No. 26411-50-7

(Oxiran-2-yl)methyl decanoate

Cat. No.: B113815
CAS No.: 26411-50-7
M. Wt: 228.33 g/mol
InChI Key: FZBIESPTFIVNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Oxiran-2-yl)methyl decanoate is an organic compound with the molecular formula C13H24O3 and a molecular weight of 228.33 g/mol . It is characterized by the presence of an oxirane ring (epoxide) attached to a decanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxiran-2-yl)methyl decanoate typically involves the reaction of decanoic acid with an oxirane-containing alcohol under esterification conditions. The reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

    Oxidation: The oxirane ring in this compound can undergo oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and carboxylic acids.

Common Reagents and Conditions:

Major Products:

    Oxidation: Diols or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: β-hydroxypropyl esters.

Scientific Research Applications

(Oxiran-2-yl)methyl decanoate has several applications in scientific research:

Comparison with Similar Compounds

    (Oxiran-2-yl)methyl hexanoate: Similar structure but with a shorter alkyl chain.

    (Oxiran-2-yl)methyl octanoate: Similar structure with an intermediate-length alkyl chain.

    (Oxiran-2-yl)methyl dodecanoate: Similar structure but with a longer alkyl chain.

Uniqueness: (Oxiran-2-yl)methyl decanoate is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring a balance between hydrophobicity and reactivity, such as in the synthesis of specialized polymers and environmental research.

Properties

IUPAC Name

oxiran-2-ylmethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-13(14)16-11-12-10-15-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBIESPTFIVNEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564506
Record name (Oxiran-2-yl)methyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26411-50-7
Record name (Oxiran-2-yl)methyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.